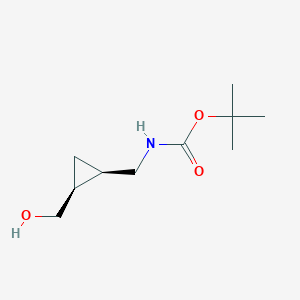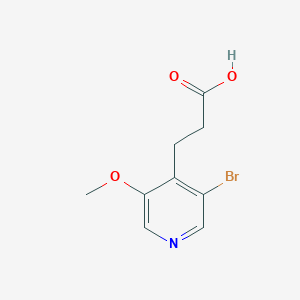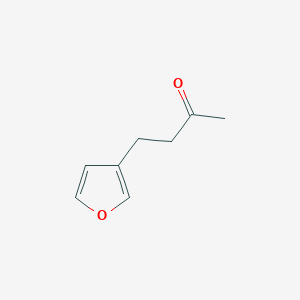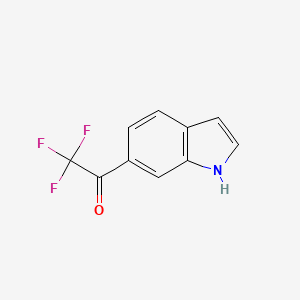
Ethanone, 2,2,2-trifluoro-1-(1H-indol-6-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 2,2,2-trifluoro-1-(1H-indol-6-yl)- typically involves the trifluoroacetylation of indoles. One common method is the copper-mediated trifluoroacetylation of indoles using ethyl trifluoroacetate
Industrial Production Methods: While specific industrial production methods for Ethanone, 2,2,2-trifluoro-1-(1H-indol-6-yl)- are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions: Ethanone, 2,2,2-trifluoro-1-(1H-indol-6-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The indole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.
Major Products:
Oxidation: Formation of trifluoroacetic acid derivatives.
Reduction: Formation of trifluoroalcohol derivatives.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
Ethanone, 2,2,2-trifluoro-1-(1H-indol-6-yl)- has several applications in scientific research:
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethanone, 2,2,2-trifluoro-1-(1H-indol-6-yl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The indole ring can engage in π-π stacking interactions with aromatic residues in proteins, potentially inhibiting or modulating their activity .
Comparison with Similar Compounds
2,2,2-trifluoro-1-(1H-indol-3-yl)ethan-1-one: Similar structure but with the trifluoromethyl group attached at the 3-position of the indole ring.
1-Trifluoroacetyl piperidine: Features a trifluoromethyl group attached to a piperidine ring.
2,2,2-Trifluoroethanol: A simpler compound with a trifluoromethyl group attached to an ethanol molecule.
Uniqueness: Ethanone, 2,2,2-trifluoro-1-(1H-indol-6-yl)- is unique due to its specific substitution pattern on the indole ring, which can influence its reactivity and interaction with biological targets. The presence of the trifluoromethyl group also imparts distinct physicochemical properties, such as increased stability and lipophilicity, compared to similar compounds.
Properties
Molecular Formula |
C10H6F3NO |
|---|---|
Molecular Weight |
213.16 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(1H-indol-6-yl)ethanone |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)9(15)7-2-1-6-3-4-14-8(6)5-7/h1-5,14H |
InChI Key |
ZXTSXCNZWOKBRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


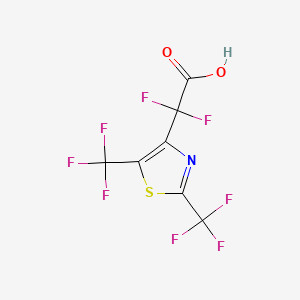
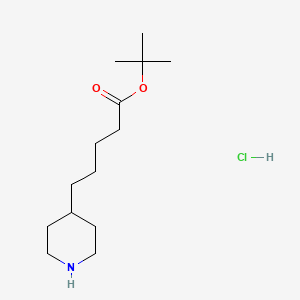
![2-{Spiro[2.5]octan-6-yl}aceticacid](/img/structure/B15319440.png)
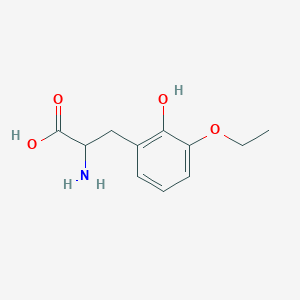
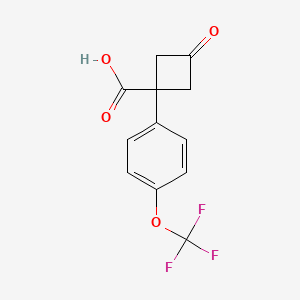

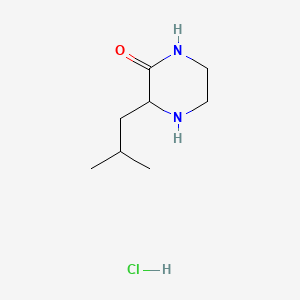
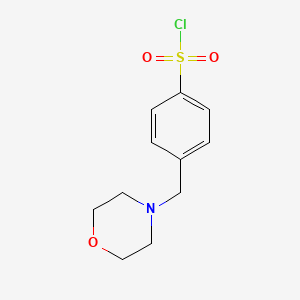
![rac-(1R,2S,4R)-2-(aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B15319482.png)
![3-{Imidazo[1,2-a]pyrimidin-3-yl}propanoicacidhydrochloride](/img/structure/B15319495.png)
![tert-butylN-[4-(2-hydroxyethoxy)phenyl]carbamate](/img/structure/B15319501.png)
